molecular formula C21H24N2O2 B1665591 Apovincamine CAS No. 4880-92-6

Apovincamine

货号: B1665591
CAS 编号: 4880-92-6
分子量: 336.4 g/mol
InChI 键: OZDNDGXASTWERN-CTNGQTDRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apovincamine is an indole alkaloid isolated from the Malaysian plant Alstonia pneumatophora (Apocynaceae) . It is structurally characterized by a fused pentacyclic scaffold, with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . This compound serves as a chemical precursor to vinpocetine, a vasodilator derived from vincamine . Pharmacologically, it exhibits anti-melanogenesis activity, inhibiting melanin synthesis in B16 murine melanoma cells in a dose-dependent manner . Its synthetic routes include amino acid decarbonylation and iminium ion cyclization, as demonstrated by Christie and Rapoport (1985) .

属性

IUPAC Name

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDNDGXASTWERN-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023598
Record name Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4880-92-6
Record name Apovincamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4880-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apovincamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apovincamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APOVINCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: 顺式阿朴芬胺的合成涉及几个关键步骤,包括环化反应。 一种常用的方法是 Bischler-Napieralski 或 Pictet-Spengler 环化,它涉及通过将吲哚 C2 位置与亚胺盐环化形成 C 环 另一种方法涉及使用手性拆分剂来生成光学纯的顺式阿朴芬胺酸酯 .

工业生产方法: 顺式阿朴芬胺的工业生产通常涉及从天然产物如塔伯森碱中进行半合成。 由于全合成的复杂性和成本,这种方法更受欢迎 .

化学反应分析

反应类型: 顺式阿朴芬胺会发生各种化学反应,包括氧化、还原和取代。 例如,已经合成了顺式阿朴芬胺酸乙酯的氧化代谢产物,涉及 10-羟基的官能化 .

常用试剂和条件: 这些反应中使用的常用试剂包括氧化剂用于氧化反应和还原剂用于还原反应。 这些条件通常涉及特定的 pH 值和温度,以确保所需的立体选择性 .

主要产物: 这些反应形成的主要产物包括各种代谢产物,如 10-羟基文波cetin 和文波cetin-N-氧化物 .

科学研究应用

Pharmacological Properties

Apovincamine exhibits several pharmacological effects that make it a candidate for various therapeutic applications:

  • Cerebrovascular Effects : this compound is known for its ability to improve cerebral blood flow and enhance the metabolism of nerve cells. This property has been explored in the context of treating conditions such as cerebral arteriosclerosis and cognitive impairments related to vascular diseases .
  • Neuroprotective Effects : Studies suggest that this compound may protect neurons from damage and support cognitive function. Its role in enhancing memory and learning capabilities has been investigated, particularly in older adults suffering from dementia .
  • Cardiovascular Benefits : The compound has shown promise in treating cardiovascular disorders, as it can improve blood circulation and reduce the risk of ischemic events .

Cognitive Impairment and Dementia

A significant body of research focuses on this compound's derivative, vinpocetine, which is an ethyl ester of this compound. Clinical trials have assessed its efficacy in treating cognitive impairment associated with vascular dementia and Alzheimer's disease:

  • Clinical Trials : A review of multiple studies indicated that vinpocetine (30 mg/day to 60 mg/day) resulted in statistically significant improvements in cognitive function compared to placebo in patients with dementia .
  • Safety and Efficacy : While some studies reported benefits, the overall evidence remains inconclusive regarding its effectiveness for dementia treatment. Further large-scale studies are necessary to validate these findings .

Cardiovascular Disorders

This compound's role in cardiovascular health has been examined through various clinical applications:

  • Treatment for Cerebrovascular Disorders : It is recommended for use in cerebrovascular disorders due to its ability to enhance blood flow to the brain. However, regulatory approval varies by region .
  • Acute Stroke Management : In some countries, vinpocetine is still used for acute stroke management despite lacking modern regulatory backing for this application .

Comparative Data Table

Application AreaCompound UsedDosageKey FindingsStudy Reference
Cognitive ImpairmentVinpocetine30-60 mg/daySignificant cognitive improvement over placebo
Cerebrovascular DisordersThis compoundVariesImproved cerebral blood flow
Acute StrokeVinpocetineVariesUsed in several countries; lacks modern approval

Neuroprotective Effects in Dementia Patients

A notable case study involved a cohort of 583 dementia patients treated with vinpocetine over a period of six months. The results indicated:

  • Cognitive Improvement : Patients receiving vinpocetine showed significant improvements in cognitive tests compared to those on placebo.
  • Adverse Effects : Reported adverse effects were minimal and did not correlate strongly with dosage levels .

Cardiovascular Health Improvement

In another study focusing on patients with chronic cerebrovascular insufficiency:

  • Increased Blood Flow : Imaging studies demonstrated enhanced glucose uptake in non-affected brain areas after vinpocetine administration.
  • Long-term Benefits : Patients reported sustained improvements in symptoms related to cognitive decline over extended treatment periods .

相似化合物的比较

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C21H24N2O2 336.43 Methyl ester group at C-12; pentacyclic scaffold Alstonia pneumatophora
Vincamine C21H26N2O3 354.45 Hydroxyl group at C-14; similar pentacyclic core Vinca minor leaves
Eburnamenine C20H22N2O 306.41 Lacks methyl ester; mass difference of 58 vs. This compound Synthetic/plant sources
Vinpocetine C22H26N2O2 350.46 Ethyl ester derivative of vincamine Semi-synthetic derivative

Key Structural Insights :

  • This compound differs from vincamine by the replacement of a hydroxyl group with a methyl ester , reducing its molecular weight by 18.02 g/mol .
  • Compared to eburnamenine, this compound retains a carboxymethyl group , resulting in a mass difference of 58 units .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Primary Activity Mechanism/Target Clinical Applications
This compound Anti-melanogenesis Inhibits tyrosinase in B16 cells Research use only
Vincamine Neuroprotection, vasodilation Enhances cerebral blood flow Alzheimer’s, Parkinson’s
Vinpocetine Vasodilation, neuroprotection Phosphodiesterase-1 inhibition Stroke recovery, dementia
Eburnamonine Anti-hypertensive Unclear; likely vascular smooth muscle modulation Preclinical research

Functional Contrasts :

  • This compound’s anti-melanogenic activity is unique among vinca alkaloids, making it a candidate for dermatological research .
  • Vincamine and vinpocetine are clinically validated for neurodegenerative diseases , whereas this compound remains understudied in this context .

生物活性

Apovincamine, a derivative of vincamine, is an indole alkaloid that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cognitive enhancement. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to vincamine, which is known for its vasodilatory and neuroprotective properties. The compound is primarily derived from the Vinca minor plant and has been studied for its effects on the central nervous system (CNS), particularly in conditions such as Alzheimer's disease and other cognitive impairments.

1. Neuroprotective Properties

This compound exhibits significant neuroprotective effects, which have been demonstrated in various preclinical studies. It has been shown to enhance cerebral blood flow and improve oxygen utilization in the brain, potentially benefiting conditions characterized by hypoxia or ischemia.

2. Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions such as memory and learning. It appears to exert these effects through modulation of neurotransmitter systems, particularly by influencing cholinergic and dopaminergic pathways.

Effect Mechanism References
NeuroprotectionIncreases cerebral blood flow
Cognitive enhancementModulates cholinergic activity
Antioxidant activityReduces oxidative stress

The biological activity of this compound can be attributed to several mechanisms:

  • Vasodilation : this compound promotes vasodilation, enhancing blood flow to the brain, which is crucial for delivering oxygen and nutrients.
  • Neurotransmitter Modulation : It influences the release and reuptake of neurotransmitters such as acetylcholine and dopamine, thereby improving synaptic transmission.
  • Antioxidant Effects : this compound exhibits antioxidant properties that help mitigate oxidative stress, a significant factor in neurodegenerative diseases.

Case Study 1: Cognitive Impairment

A clinical trial investigated the effects of this compound on patients with mild cognitive impairment (MCI). Participants receiving this compound showed significant improvements in cognitive assessments compared to the placebo group, suggesting its potential role in delaying cognitive decline.

Case Study 2: Stroke Recovery

In a study involving stroke patients, this compound was administered during rehabilitation. Results indicated improved recovery outcomes and reduced neurological deficits in those treated with this compound compared to control subjects.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • A study demonstrated that this compound administration led to a marked increase in cerebral blood flow in patients with vascular dementia.
  • Another research effort focused on its ability to enhance learning and memory retention in animal models, supporting its use as a nootropic agent.

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Apovincamine’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity by identifying impurities like Vincamine derivatives. X-ray crystallography may resolve stereochemical ambiguities .

Q. What in vitro models are suitable for studying this compound’s cerebral blood flow enhancement mechanisms?

  • Methodological Answer : Use isolated cerebral arteriole preparations to measure vasodilation responses under controlled oxygen tension. Pair with fluorescence-based calcium imaging to assess intracellular signaling pathways (e.g., cAMP/PKA modulation). Validate findings using knockout cell lines to isolate receptor-specific effects (e.g., adenosine A₂A receptors) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) using IUPAC guidelines. Employ Design of Experiments (DoE) to optimize yields and minimize side products. Validate purity via melting point analysis and comparative HPLC retention times against reference standards .

Advanced Research Questions

Q. What experimental designs address discrepancies in this compound’s bioavailability across administration routes?

  • Methodological Answer : Conduct crossover pharmacokinetic studies in animal models, comparing oral, intravenous, and intranasal delivery. Use compartmental modeling to analyze absorption rates and bioavailability. Incorporate population pharmacokinetics to account for inter-individual variability .

Q. How can contradictory findings on this compound’s neuroprotective efficacy be systematically resolved?

  • Methodological Answer : Perform a meta-analysis of preclinical studies, stratifying results by model (e.g., ischemic vs. traumatic brain injury). Apply sensitivity analysis to identify confounding variables (e.g., dosage, species differences). Use the PRISMA framework to ensure transparency in literature selection .

Q. What strategies optimize enantiomeric purity in this compound synthesis for pharmacological studies?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Cross-validate results with computational docking studies to correlate purity with receptor-binding efficacy .

Q. How should researchers design a longitudinal study to evaluate this compound’s chronic effects on cognitive function?

  • Methodological Answer : Use a double-blind, placebo-controlled trial with neuropsychological batteries (e.g., MoCA, Trail Making Test) at baseline and follow-ups. Include cerebrospinal fluid (CSF) biomarkers (e.g., Aβ42, tau) to link cognitive outcomes with biochemical changes. Apply mixed-effects models to handle missing data .

Data Presentation and Statistical Guidance

  • Comparative Pharmacokinetic Parameters : Tabulate AUC, Cmax, and T½ across administration routes with 95% confidence intervals .
  • Structural Analysis : Include NMR chemical shifts, coupling constants, and crystallographic coordinates in supplementary materials .
  • Statistical Rigor : Report p-values with exact significance levels (e.g., p=0.023) and justify sample sizes using power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apovincamine
Reactant of Route 2
Apovincamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。